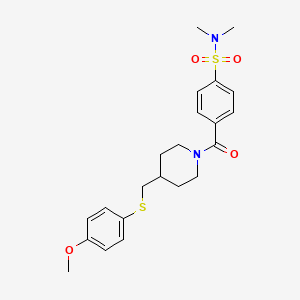

4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S2/c1-23(2)30(26,27)21-10-4-18(5-11-21)22(25)24-14-12-17(13-15-24)16-29-20-8-6-19(28-3)7-9-20/h4-11,17H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOUCSPMZQPKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, commonly referred to by its CAS number 1421522-89-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C₁₈H₂₃N₂O₄S

- Molecular Weight : 448.6 g/mol

- CAS Number : 1421522-89-5

The structure includes a piperidine ring, a sulfonamide group, and a methoxyphenyl moiety, which are known to contribute to various biological activities.

1. Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. A study evaluating similar compounds demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various studies. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease enzymes, which are critical in neurodegenerative diseases and urinary tract infections, respectively.

Inhibition Potency (IC50 Values) :

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

These values indicate that the compound is a potent inhibitor compared to standard drugs.

3. Docking Studies

Molecular docking studies have been conducted to understand the interaction between the compound and target enzymes. The results suggest favorable binding affinities due to hydrogen bonding and hydrophobic interactions with the active sites of AChE and urease.

Case Study 1: Antibacterial Evaluation

A recent study synthesized several piperidine derivatives, including the target compound. The antibacterial efficacy was assessed using standard disk diffusion methods against various pathogens. Results indicated that the compound exhibited significant inhibition zones compared to controls.

Case Study 2: Enzyme Inhibition Analysis

In another study focused on enzyme inhibition, the synthesized sulfonamide derivatives were tested for their ability to inhibit AChE in vitro. The results showed that compounds with similar structural features to our target compound had IC50 values significantly lower than those of traditional inhibitors.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Variations : The target compound’s N,N-dimethyl sulfonamide group contrasts with the thiazole- or benzothiazole-linked sulfonamides in . Dimethylation likely enhances metabolic stability but reduces hydrogen-bonding capacity compared to unsubstituted sulfonamides.

- Aromatic Substituents: The 4-methoxyphenylthio group in the target compound differs from the 4-methoxyphenoxy (electron-donating) in or chlorobenzenesulfonyl (electron-withdrawing) in . These substituents modulate electronic properties and binding interactions.

- Piperidine Linkers: All compounds utilize piperidine as a conformational constraint. The carboxamide vs.

Pharmacological Potential (Hypothetical)

While direct data are absent, insights can be extrapolated:

- Antibacterial Activity : Thiazole-containing analogues (e.g., ) are often screened for antibacterial effects due to their resemblance to sulfa drugs. The target compound’s dimethyl sulfonamide may reduce efficacy compared to unsubstituted versions.

- CNS Penetration : The 4-methoxyphenylthio group’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS targets, similar to fentanyl derivatives (e.g., ).

- Enzyme Inhibition: Piperidine-sulfonamide hybrids are known to inhibit carbonic anhydrases or kinases. The dimethyl group may sterically hinder binding compared to smaller substituents in .

Challenges and Limitations

- Data Gaps : Physical properties (e.g., solubility, melting points) are unavailable for most compounds, complicating comparative analyses.

- Synthetic Complexity : The target compound’s thioether and carbonyl groups may require multi-step protection/deprotection strategies, increasing synthesis difficulty compared to simpler carboxamides .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound integrates a piperidine ring, a sulfonamide group, and a 4-methoxyphenylthio moiety. The piperidine ring enhances membrane permeability, while the sulfonamide group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). The 4-methoxyphenylthio group may modulate electron distribution, affecting binding affinity and metabolic stability . Structural analogs with similar motifs have demonstrated activity in disrupting cellular pathways, such as apoptosis regulation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly for the piperidine and sulfonamide groups .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : Resolves 3D conformation, especially for sulfonamide derivatives (e.g., bond angles in related compounds) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What is a typical synthetic route for this compound?

Synthesis involves multi-step reactions:

- Piperidine Derivatization : Alkylation of piperidine with a 4-methoxyphenylthio-methyl group .

- Sulfonamide Coupling : Reaction of the modified piperidine with N,N-dimethylbenzenesulfonamide via carbodiimide-mediated coupling .

- Purification : Recrystallization in solvents like ethanol or chromatography (e.g., silica gel) to achieve >95% purity . Key Conditions :

| Step | Solvent | Temperature | Catalyst |

|---|---|---|---|

| 1 | DCM | 0–25°C | DIPEA |

| 2 | DMF | 60°C | EDC/HOBt |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carbodiimide-mediated coupling efficiency .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation .

- Catalyst Screening : Use of HOBt with EDC reduces racemization in amide bond formation .

- Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction time to maximize yield .

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular Docking : Models binding to enzymes (e.g., carbonic anhydrase) via sulfonamide interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How to resolve contradictions in reported biological activity data?

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., pH, incubation time) .

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric) with cellular viability (MTT assay) to confirm mechanism .

- Meta-Analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound?

Discrepancies arise from:

- Solvent Polarity : Dimethyl sulfoxide (DMSO) vs. aqueous buffers affects measured solubility .

- Purity : Impurities (e.g., unreacted starting materials) artificially alter solubility profiles .

- Temperature : Reported values at 25°C vs. 37°C (physiological conditions) .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for sulfonamide coupling to prevent oxidation .

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.